molecular formula C12H16N4 B13582590 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

Cat. No.: B13582590
M. Wt: 216.28 g/mol
InChI Key: AFPQVMJAYHOREO-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the reaction of 2-methyl aniline with a triazole derivative. One common method involves the alkylation of 2-methyl aniline with a suitable triazole precursor under basic conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl)aniline
  • 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-4-yl)ethyl)aniline
  • 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-1-yl)ethyl)aniline

Uniqueness

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different binding affinities and selectivities compared to other triazole derivatives .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline

InChI

InChI=1S/C12H16N4/c1-10-5-3-4-6-11(10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

AFPQVMJAYHOREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCCC2=NC=NN2C

Origin of Product

United States

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